molecular formula C14H15NOS B14585158 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one CAS No. 61189-25-1

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one

Cat. No.: B14585158
CAS No.: 61189-25-1
M. Wt: 245.34 g/mol
InChI Key: BBUKVTWXNVFSNR-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of phenothiazine derivatives with ethanone. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity . For instance, one common method involves the reaction of 10H-phenothiazine with ethanone under acidic conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is unique due to its specific ethanone functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and industrial processes.

Properties

CAS No.

61189-25-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydrophenothiazin-10-yl)ethanone

InChI

InChI=1S/C14H15NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3

InChI Key

BBUKVTWXNVFSNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(CCCC2)SC3=CC=CC=C31

Origin of Product

United States

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